molecular formula C17H17NO3 B11539323 5-(allyloxy)-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

5-(allyloxy)-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B11539323
M. Wt: 283.32 g/mol
InChI Key: VKEFSUHTTKOZOQ-UHFFFAOYSA-N
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Description

2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a methoxyphenyl group, an imino group, and a prop-2-en-1-yloxy group attached to a phenol ring. The compound’s molecular formula is C17H17NO3, and it has a molecular weight of 283.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL typically involves the condensation of 4-methoxybenzaldehyde with 2-aminophenol in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reacted with allyl bromide to introduce the prop-2-en-1-yloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-[(4-methoxyphenyl)iminomethyl]-5-prop-2-enoxyphenol

InChI

InChI=1S/C17H17NO3/c1-3-10-21-16-7-4-13(17(19)11-16)12-18-14-5-8-15(20-2)9-6-14/h3-9,11-12,19H,1,10H2,2H3

InChI Key

VKEFSUHTTKOZOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCC=C)O

solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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